molecular formula C18H16F2N4O2S B10937168 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10937168
M. Wt: 390.4 g/mol
InChI Key: JHAUXUXJXHRPMA-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structural features of this compound, including the presence of difluoromethoxy and ethoxy groups, contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine core.

    Introduction of the Difluoromethoxy and Ethoxy Groups: The difluoromethoxy and ethoxy groups are introduced through nucleophilic substitution reactions using suitable reagents such as difluoromethyl ether and ethyl iodide.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Halogenating agents, alkylating agents, and other reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Difluoromethoxy)-3-ethoxyphenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of difluoromethoxy and ethoxy groups enhances its potency as a kinase inhibitor and contributes to its selectivity towards CDK2 .

Properties

Molecular Formula

C18H16F2N4O2S

Molecular Weight

390.4 g/mol

IUPAC Name

4-[4-(difluoromethoxy)-3-ethoxyphenyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H16F2N4O2S/c1-4-25-13-7-11(5-6-12(13)26-18(19)20)15-22-16-14-9(2)10(3)27-17(14)21-8-24(16)23-15/h5-8,18H,4H2,1-3H3

InChI Key

JHAUXUXJXHRPMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN3C=NC4=C(C3=N2)C(=C(S4)C)C)OC(F)F

Origin of Product

United States

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